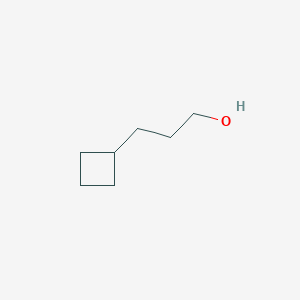

3-Cyclobutylpropan-1-ol

説明

Contextualization within Modern Organic Chemistry Research

3-Cyclobutylpropan-1-ol is a primary alcohol that features a cyclobutyl ring attached to a propyl chain. This deceptively simple structure places it at the intersection of several key areas in modern organic chemistry. The study of strained carbocyclic systems, such as cyclobutane (B1203170), continues to be a fertile ground for discovering new reactions and understanding fundamental principles of reactivity and conformational analysis. The presence of the hydroxyl group provides a reactive handle for a wide array of chemical transformations, making this compound a versatile building block in organic synthesis. cymitquimica.com

In contemporary research, there is a significant emphasis on the development of efficient and selective synthetic methodologies. The synthesis of molecules like this compound, which contain specific structural motifs, serves as a platform for testing and refining new synthetic strategies. Furthermore, the incorporation of such building blocks into more complex molecular architectures is a common tactic in the pursuit of novel compounds with desired physical, chemical, or biological properties.

Significance of the Cyclobutylpropanol Scaffold in Advanced Chemical Synthesis and Chemical Biology

The cyclobutylpropanol scaffold, the core structure of this compound, holds considerable significance in both advanced chemical synthesis and chemical biology. In the realm of synthesis, molecular scaffolds provide the basic framework upon which functional groups can be strategically placed to create diverse libraries of compounds. wiley-vch.de The defined three-dimensional arrangement of the cyclobutylpropanol scaffold allows for the exploration of chemical space in a controlled manner. nih.gov This is particularly valuable in drug discovery and materials science, where the spatial orientation of different parts of a molecule can have a profound impact on its function. whiterose.ac.uknih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C7H14O nih.gov |

| Molecular Weight | 114.19 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 21782-48-9 nih.gov |

| Canonical SMILES | C1CC(C1)CCCO nih.gov |

| InChI Key | KLIQXIMFAPTQLG-UHFFFAOYSA-N nih.gov |

| Topological Polar Surface Area | 20.2 Ų nih.gov |

| Complexity | 57.4 nih.gov |

| Rotatable Bond Count | 3 guidechem.com |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| XLogP3-AA | 1.9 nih.gov |

| Exact Mass | 114.104465066 Da nih.gov |

| Monoisotopic Mass | 114.104465066 Da nih.gov |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the carbon bearing the hydroxyl group (CH2OH) would likely appear as a triplet. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their constrained geometry. The remaining methylene (B1212753) protons on the propyl chain would also show characteristic multiplets.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. One would expect to see signals for the three carbons of the propyl chain and, depending on symmetry, up to three distinct signals for the carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (114.19). Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation of the cyclobutyl ring could also lead to characteristic fragment ions.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry. These routes typically involve the formation of the carbon skeleton followed by the introduction or modification of the alcohol functionality.

Reduction of Cyclobutyl-Containing Esters or Acids

A common and reliable method for preparing primary alcohols is the reduction of corresponding carboxylic acids or their ester derivatives. For this compound, this would involve the reduction of a compound like ethyl 3-cyclobutylpropanoate or 3-cyclobutylpropanoic acid. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent are typically employed for this transformation. The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the resulting aldehyde intermediate.

Grignard Reaction with an Appropriate Epoxide

Another versatile approach is the reaction of a Grignard reagent with an epoxide. In this case, cyclobutylmethylmagnesium bromide could be reacted with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, would yield this compound. This method is highly effective for forming carbon-carbon bonds and introducing a hydroxyl group in a controlled manner.

Structure

3D Structure

特性

IUPAC Name |

3-cyclobutylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIQXIMFAPTQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597252 | |

| Record name | 3-Cyclobutylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21782-48-9 | |

| Record name | 3-Cyclobutylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Cyclobutylpropan 1 Ol

Chemical Transformations of the Hydroxyl Functional Group

The primary alcohol moiety in 3-cyclobutylpropan-1-ol is a key site for a variety of chemical transformations, allowing for its elaboration into other functional groups.

Oxidation Reactions of Primary Alcohols within Cyclobutylpropanol Scaffolds

The oxidation of the primary alcohol in this compound can lead to the formation of either 3-cyclobutylpropanal (B2976244) or 3-cyclobutylpropanoic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents are typically employed for the selective synthesis of the aldehyde, while stronger agents facilitate the formation of the carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their high selectivity and compatibility with a wide range of functional groups. For the oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are generally required.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 3-Cyclobutylpropanal | Dichloromethane (DCM), Room Temperature |

| Dess-Martin Periodinane (DMP) | 3-Cyclobutylpropanal | Dichloromethane (DCM), Room Temperature |

| Potassium Permanganate (KMnO4) | 3-Cyclobutylpropanoic Acid | Basic aqueous solution, followed by acid workup |

| Jones Reagent (CrO3/H2SO4) | 3-Cyclobutylpropanoic Acid | Acetone, 0 °C to Room Temperature |

Derivatization Studies of the Alcohol Handle for Further Elaboration

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which can serve as key intermediates for further synthetic transformations. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), in the presence of an acid or base catalyst.

For example, the reaction of this compound with acetic anhydride in the presence of a catalytic amount of sulfuric acid or a base like pyridine (B92270) yields 3-cyclobutylpropyl acetate. Similarly, ether synthesis can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.

Reactivity of the Cyclobutane (B1203170) Moiety

The cyclobutane ring in this compound possesses inherent ring strain, which influences its reactivity, particularly in reactions involving C-H activation and potential ring-opening.

C-H Activation and Functionalization Strategies Adjacent to Cyclobutane Rings

The C-H bonds of the cyclobutane ring are potential sites for functionalization, although their activation can be challenging. Modern methods involving transition-metal catalysis have shown promise in the selective functionalization of C(sp3)-H bonds. For a molecule like this compound, directing group strategies could be employed to achieve site-selective C-H activation. The hydroxyl group, or a derivative thereof, could potentially direct a catalyst to activate a specific C-H bond on the cyclobutane ring.

Studies on Ring Stability and Potential Ring-Opening Reactions in this compound

The cyclobutane ring is thermodynamically less stable than larger cycloalkanes due to its significant angle and torsional strain. This strain can be released through ring-opening reactions, which are typically promoted by heat or transition metal catalysts. In the context of this compound, reactions that generate a carbocation or a radical on the carbon adjacent to the ring can induce ring-opening. For instance, treatment with a strong acid could lead to dehydration to form a carbocation, which might then undergo rearrangement involving ring expansion or cleavage.

Reaction Selectivity and Mechanistic Understanding

In reactions involving the cyclobutane ring, the regioselectivity of ring-opening would be a key mechanistic question. Theoretical and experimental studies on substituted cyclobutanes can provide insights into the factors that control which C-C bond in the ring is cleaved.

Stability under Catalytic Hydrogenation Conditions

Catalytic hydrogenation is a fundamental process in organic synthesis, typically employed to reduce unsaturated functional groups like alkenes, alkynes, and carbonyls using hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium, platinum, and nickel. organicchemistrydata.org While highly effective for these transformations, these conditions can also induce the cleavage of strained ring systems, a reaction known as hydrogenolysis. wikipedia.org

The stability of the cyclobutane ring, such as the one in this compound, under these conditions is a critical consideration. Cyclobutanes possess significant ring strain, making them susceptible to ring-opening reactions. researchgate.net However, compared to the more strained cyclopropane (B1198618) ring, which undergoes hydrogenolysis with relative ease, cyclobutanes generally require more forcing conditions for cleavage to occur. researchgate.netpharmaguideline.com The reactivity of a cycloalkane towards hydrogenation decreases as the ring size increases, with cyclobutane being more resistant than cyclopropane. pharmaguideline.com

Table 1: General Stability of Cycloalkanes under Catalytic Hydrogenation

| Cycloalkane | Ring Strain (approx. kcal/mol) | Relative Reactivity to Hydrogenolysis | Typical Conditions for Ring Opening |

|---|---|---|---|

| Cyclopropane | 27.5 | High | Facile, often under mild conditions (e.g., Ni, Pt, Pd catalyst, room temp) pharmaguideline.com |

| Cyclobutane | 26.3 | Moderate | Requires more drastic conditions (higher temp/pressure) than cyclopropane researchgate.netpharmaguideline.com |

| Cyclopentane (B165970) | 6.2 | Low | Generally stable to hydrogenation |

| Cyclohexane | 0 | Very Low / Inert | Resistant to hydrogenation pharmaguideline.com |

Analysis of Carbocation Intermediates and Rearrangements in Related Alcohol Transformations

The transformation of alcohols under acidic conditions, such as in dehydration reactions, proceeds through carbocation intermediates. chemguide.co.uk The formation and subsequent fate of these intermediates are governed by their relative stabilities. For this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation, 3-cyclobutylpropyl cation. This primary carbocation is highly unstable and prone to rapid rearrangement to form a more stable carbocation. numberanalytics.comcureffi.org

A common and rapid rearrangement is a 1,2-hydride shift, which would convert the initial primary carbocation into a more stable secondary or tertiary carbocation if the structure allows. However, in systems containing a small, strained ring adjacent to a carbocationic center, such as the cyclobutylcarbinyl system (a close analogue), ring-expansion rearrangements are a well-documented and often dominant pathway. thieme.demsu.edu

The acid-catalyzed dehydration of an alcohol like 2,2-dimethylcyclohexanol, for example, is known to yield not only the expected cyclohexene (B86901) product but also a cyclopentane derivative, resulting from a ring-contraction rearrangement of a carbocation intermediate. openstax.org Conversely, systems like the cyclobutylcarbinyl cation are known to undergo facile Wagner-Meerwein rearrangements, leading to ring expansion to form the less-strained and more stable cyclopentyl cation. thieme.denih.gov This type of rearrangement relieves the inherent angle strain of the four-membered ring. askfilo.com

Therefore, in any transformation of this compound that involves carbocation formation, it is anticipated that the initially formed primary carbocation would undergo rearrangement. The most likely pathways involve:

A 1,2-hydride shift to form a secondary carbocation on the propyl chain.

A subsequent 1,2-hydride shift to place the positive charge on the carbon adjacent to the ring, forming a cyclobutylcarbinyl-type cation.

Ring expansion of this intermediate to generate a more stable cyclopentyl or cyclohexyl system.

The solvolysis of cyclobutylcarbinyl derivatives, which also proceed via carbocation intermediates, consistently yields a mixture of products derived from both the cyclobutylcarbinyl cation and the rearranged cyclopentyl cation, underscoring the facility of this ring-expansion process. nih.govd-nb.info

Table 2: Potential Carbocation Rearrangements Originating from this compound

| Initial Species/Intermediate | Reaction Type | Potential Rearranged Intermediates | Driving Force |

|---|---|---|---|

| This compound | Acid-Catalyzed Dehydration | 3-Cyclobutylpropyl cation (primary) | Loss of H₂O |

| 3-Cyclobutylpropyl cation | 1,2-Hydride Shift | 3-Cyclobutyl-2-propyl cation (secondary) | Increased carbocation stability (1° → 2°) numberanalytics.com |

| 3-Cyclobutyl-2-propyl cation | 1,2-Hydride Shift | 1-Cyclobutyl-1-propyl cation (secondary, resonance with ring) | Increased carbocation stability |

| Cyclobutylcarbinyl-type cation | Ring Expansion (Wagner-Meerwein) | Cyclopentyl or Cyclohexyl cations | Relief of ring strain; formation of more stable carbocation thieme.deaskfilo.com |

Advanced Spectroscopic Characterization in 3 Cyclobutylpropan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Cyclobutylpropan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information.

Proton (¹H) NMR Spectroscopy for Molecular Structure Confirmation

Proton NMR spectroscopy confirms the molecular structure of this compound by identifying the various proton environments and their neighboring protons. The spectrum is characterized by distinct signals corresponding to the protons on the cyclobutyl ring, the propyl chain, and the hydroxyl group.

The protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm range. libretexts.org The hydroxyl proton itself often presents as a broad singlet between 2.0 and 2.5 ppm, though its chemical shift can be variable. libretexts.org The remaining protons of the cyclobutyl and propyl groups resonate at higher fields. The integration of the peak areas corresponds to the ratio of protons in each unique environment, further validating the structure. docbrown.info For instance, in a low-resolution spectrum, one would expect to see distinct groups of peaks with an integration ratio reflecting the number of protons in the -CH₂O-, -CH₂-, cyclobutyl, and -OH groups. docbrown.infosavemyexams.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges for the different proton environments in this compound based on typical values for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| HO -CH₂- | 2.0 - 2.5 | Singlet (broad) |

| HO-CH₂ -CH₂- | 3.4 - 3.7 | Triplet |

| -CH₂-CH₂ -CH₂- | 1.5 - 1.7 | Multiplet |

| -CH₂-CH(CH₂)₂ | 1.8 - 2.2 | Multiplet |

| -CH-CH₂ -CH- (cyclobutyl) | 1.6 - 2.0 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton.

The carbon atom bonded to the electronegative oxygen of the alcohol group is significantly deshielded and appears downfield, typically in the range of 60-80 ppm. oregonstate.edu The other carbon atoms of the propyl chain and the cyclobutyl ring resonate at higher fields. The number of distinct peaks in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon environments in the molecule, confirming the presence of the cyclobutyl and propyl moieties. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table outlines the predicted chemical shift ranges for the carbon atoms in this compound. These predictions are based on established ranges for similar carbon environments.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| HO-C H₂- | 60 - 65 |

| HO-CH₂-C H₂- | 30 - 35 |

| -CH₂-C H₂-CH- | 30 - 35 |

| -CH₂-C H(CH₂)₂ | 35 - 40 |

| -CH-C H₂-CH- (cyclobutyl) | 25 - 30 |

| -CH₂-CH-C H₂- (cyclobutyl, C2/C4) | 18 - 22 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₁₄O), the exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the unambiguous determination of the molecular formula. ambeed.com The molecular ion peak for an alcohol in a mass spectrum is often small or even absent. libretexts.org

A key fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org Another common fragmentation is the loss of a water molecule (dehydration). libretexts.orgdocbrown.info Analysis of these fragment ions in the mass spectrum provides further corroboration of the compound's structure.

Table 3: HRMS Data for this compound This table shows the calculated exact mass for the molecular ion of this compound, which can be confirmed by HRMS analysis.

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

| C₇H₁₄O | 114.1045 | 115.1123 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating enantiomers in chiral samples.

Analytical High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of a compound. torontech.com By selecting an appropriate stationary phase and mobile phase, this compound can be separated from any impurities. The purity is determined by comparing the area of the main peak corresponding to the compound with the total area of all peaks in the chromatogram. torontech.com For non-chiral purity analysis, a standard reversed-phase column (like a C18) is often employed with a mobile phase mixture, such as acetonitrile (B52724) and water. elementlabsolutions.com The use of a diode-array detector (DAD) can further aid in peak purity analysis by examining the UV spectrum across the peak. torontech.com

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles of HPLC can be applied. For chiral compounds, specialized chiral stationary phases are necessary to separate enantiomers, which is crucial in pharmaceutical applications. google.com

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. openochem.org While this compound itself is not chiral, this method is crucial in synthetic pathways where it is formed from chiral precursors or used to create chiral derivatives. In such cases, verifying the stereochemical purity of intermediates or final products is essential. thieme-connect.de

The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase of the column. openochem.org This creates a diastereomeric relationship between the analyte enantiomers and the chiral selector, leading to different retention times and allowing for their separation and quantification. openochem.org

In research involving the synthesis of derivatives, such as chiral amides or esters originating from the 3-cyclobutylpropyl moiety, determining the enantiomeric excess is a critical step. For instance, in asymmetric catalysis studies, products are often analyzed by chiral HPLC to quantify the effectiveness of the chiral catalyst. rsc.org The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. openochem.orgnih.gov

Table 1: Representative Chiral HPLC Analysis Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Agilent 1260 Series or similar rsc.org |

| Column | Chiral Stationary Phase | e.g., Daicel Chiralpak series (IA, IB, IC, etc.) |

| Mobile Phase | Mixture of a nonpolar and a polar solvent | n-Hexane/Isopropanol, n-Hexane/Ethanol |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 1.5 mL/min |

| Detection | UV Detector | 210 nm, 254 nm, or λmax of a derivatizing group |

| Temperature | Column Oven Temperature | Ambient to 40 °C |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. savemyexams.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. bellevuecollege.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its primary alcohol and alkane structural features. The most prominent peak would be a strong, broad band in the region of 3200-3650 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. libretexts.orgdocbrown.info The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info

Other significant absorptions include strong C-H stretching bands from the cyclobutyl and propyl groups between 2850 and 3000 cm⁻¹. libretexts.org A distinct C-O stretching vibration would appear in the fingerprint region, typically around 1050-1150 cm⁻¹. libretexts.org The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that are unique to the molecule as a whole. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound

| Absorption Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3650 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 3000 - 2850 | C-H stretch | Alkane (Cyclobutyl, Propyl) | Strong |

| 1470 - 1450 | C-H bend (scissoring) | CH₂ | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. This technique is most effective for analyzing compounds containing chromophores, which are typically systems of conjugated double bonds or atoms with non-bonding electrons (n-electrons) that can be promoted to higher energy anti-bonding orbitals (π*). libretexts.org

Saturated alcohols like this compound lack an extended conjugated π-system or a carbonyl group. bath.ac.uk Consequently, the electronic transitions available (σ → σ* and n → σ*) require high energy, corresponding to absorption in the far-UV region (below 200 nm). Therefore, this compound is expected to be transparent in the standard UV-Vis range of 200-800 nm, and this technique is generally not used for its direct characterization.

However, UV-Vis spectroscopy becomes a valuable tool if this compound is derivatized to include a chromophore, such as a benzoyl or phenyl group. rsc.org In such cases, characteristic π → π* and n → π* transitions would appear, providing information about the electronic structure of the derivative. libretexts.org

Table 3: Expected UV-Vis Absorption Properties

| Compound | Chromophore | Expected λmax (nm) |

|---|---|---|

| This compound | None (Saturated Alcohol) | < 200 (No absorption in standard UV-Vis range) |

X-ray Crystallography for Solid-State Structural Analysis and Ligand Binding Modes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the substance. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

The application of X-ray crystallography to this compound itself is not documented in the literature, likely because it is a liquid under standard conditions, and obtaining a single crystal suitable for analysis can be a significant challenge.

However, this technique is exceptionally powerful for analyzing crystalline derivatives of this compound or coordination complexes where it or a related molecule acts as a ligand. mdpi.comeurjchem.com If a crystalline solid is obtained, X-ray analysis provides unambiguous structural proof and detailed conformational information. researchgate.net For complexes, it reveals the precise binding mode of the ligand to a metal center or within a receptor's active site, showing all intermolecular interactions that stabilize the crystal structure. eurjchem.com

Table 4: Information Obtainable from X-ray Crystallography

| Data Type | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. nih.gov |

| Space Group | The symmetry elements present within the crystal. nih.gov |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Conformation | The three-dimensional shape of the molecule, including torsional angles. |

| Intermolecular Interactions | Details on hydrogen bonding, van der Waals forces, and crystal packing. |

Computational Chemistry and Modeling Studies of 3 Cyclobutylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful framework for investigating the electronic structure and predicting the reactivity of molecules. These methods have become a cornerstone of modern chemistry, enabling the accurate calculation of various molecular properties from first principles.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. hep.com.cnresearchgate.net DFT calculations for 3-Cyclobutylpropan-1-ol would typically involve solving the Kohn-Sham equations to determine the ground-state electron density, from which numerous electronic properties can be derived. nih.gov

Key applications of DFT in characterizing this compound would include the determination of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Furthermore, DFT can be employed to calculate the electrostatic potential surface, which illustrates the charge distribution within the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for understanding intermolecular interactions and predicting sites of reaction. Other properties that can be accurately computed include dipole moments, polarizability, and vibrational frequencies, which can aid in the interpretation of experimental spectroscopic data.

Hypothetical DFT-Calculated Properties of this compound:

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

DFT calculations are well-suited for exploring the potential energy surface of this compound. By systematically rotating the dihedral angles of the propyl chain and considering the different puckering conformations of the cyclobutyl ring, a comprehensive map of the conformational space can be generated. The energies of the various conformers can then be calculated to identify the global minimum and other low-energy structures. The energy differences between these conformers, or conformational energetics, determine their relative populations at a given temperature according to the Boltzmann distribution. This analysis can reveal the preferred three-dimensional structures of the molecule, which is fundamental for understanding its interactions with other molecules, including biological receptors. chemrxiv.org

Density Functional Theory (DFT) Applications in Compound Characterization

Molecular Modeling and Docking Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and docking simulations are essential for understanding the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the conformational dynamics of this compound. nih.govrsc.org In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of the molecule can be simulated over time, revealing how it samples different conformations and how its structure fluctuates.

For this compound, an MD simulation would illustrate the flexibility of the propyl chain and the puckering dynamics of the cyclobutyl ring in a given environment, such as in a solvent or in the gas phase. This can provide insights into the conformational preferences of the molecule and the timescales of conformational transitions. Such information is complementary to the static picture provided by conformational analysis and is crucial for a complete understanding of the molecule's behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of this compound, if a potential biological target were identified, molecular docking could be employed to simulate its binding to the active site of the protein. The docking algorithm would explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. The results of a docking study would provide a plausible binding mode for this compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. This information can offer valuable mechanistic insights into the potential biological activity of the compound and guide the design of more potent analogs. nih.gov

Hypothetical Docking Results of this compound with a Putative Enzyme Active Site:

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -5.8 | TYR88, LEU124, PHE210 |

| 2 | -5.5 | VAL67, ILE99, TRP150 |

Prediction of Molecular Conformations and Dynamics

Machine Learning and Chemoinformatics in this compound Research

The fields of machine learning (ML) and chemoinformatics have revolutionized the way chemical data is analyzed and utilized. mdpi.com These approaches can be particularly powerful when applied to the study of small molecules like this compound, especially in the context of larger datasets of related compounds.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity or physicochemical properties of molecules based on their structural features. researchgate.net For a series of alcohols including this compound, a QSAR model could be trained on a dataset of compounds with known activities. The model would learn the relationship between molecular descriptors (numerical representations of molecular structure) and the observed activity. Once trained, the model could be used to predict the activity of new, untested compounds.

Table of Compounds Mentioned:

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create a mathematical relationship between the chemical structure of a compound and its biological activity. sysrevpharm.org The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for changes in their biological activities. sysrevpharm.org These models are widely used in drug discovery, toxicology, and agrochemistry to predict the activity of new or untested chemicals. sysrevpharm.org

While no QSAR studies exist for this compound, research has been conducted on related classes of compounds, such as cycloaliphatic alcohols and other alkanols. For instance, a QSAR study on a series of 53 cycloaliphatic alcohols investigated the relationship between their molecular structure and sandalwood odor characteristics. researchgate.net In that study, descriptors such as conformational energies, the distance between the hydrophobic part of the molecule and the hydroxyl (OH) group, and other structural properties were used to build the model. researchgate.net

Another study used Density Functional Theory (DFT) to develop QSAR models for the anesthetic activity of alkanols and alkanthiols. researchgate.net This research employed quantum chemical descriptors to model the relationship between the molecules' structural characteristics and their biological effects. researchgate.net Such models help identify which molecular properties, like electronegativity, molecular volume, or polarizability, are important for a specific biological activity. biolscigroup.us

Table 1: Example of Descriptors Used in QSAR Studies of Alcohols

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices | Describes the size and degree of branching in a molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. |

| Constitutional | Molecular Weight | Basic descriptor related to the overall size of the molecule. nih.gov |

| Geometric | Molecular Surface Area | Influences how the molecule interacts with a receptor or enzyme. |

This table is illustrative and based on general QSAR principles, not on specific data for this compound.

Predictive Modeling for Synthetic Route Optimization and Reaction Outcome

Predictive modeling, often leveraging machine learning (ML) and artificial intelligence (AI), is transforming how chemical syntheses are planned and executed. nextmol.com These computational tools are used to design and evaluate synthetic routes by analyzing vast datasets of chemical reactions to predict outcomes, identify optimal conditions, and even suggest novel pathways. numberanalytics.com The goal is to make synthesis more efficient, cost-effective, and sustainable. numberanalytics.commit.edu

For a molecule like this compound, a predictive model for synthetic route optimization would function by:

Retrosynthetic Analysis: Breaking down the target molecule into simpler, commercially available precursors. AI tools can suggest multiple potential disconnection points.

Reaction Prediction: For each potential reaction step, ML models predict the likelihood of success, potential yield, and possible byproducts. cas.org These models are trained on large databases of known reactions. cas.org

Condition Optimization: The models can suggest optimal reaction conditions, such as temperature, solvent, and catalyst, by learning from patterns in existing data. numberanalytics.com

Recent advancements include transformer-based models that can generate a complete multi-step synthesis plan directly, rather than step-by-step, improving efficiency. arxiv.org

Table 2: Key Considerations in Predictive Synthetic Modeling

| Modeling Aspect | Objective | Computational Approach |

| Route Ideation | Generate diverse and novel synthetic pathways. | Retrosynthesis algorithms, AI-driven reaction prediction. cas.org |

| Feasibility Assessment | Predict the success rate and yield of a reaction. | Machine learning models trained on experimental reaction data. |

| Condition Selection | Identify optimal solvents, catalysts, and temperatures. | Design of Experiments (DoE) combined with ML prediction. numberanalytics.com |

| Greenness-by-Design | Minimize environmental impact of the synthesis. | Prediction of metrics like Process Mass Intensity (PMI). chemrxiv.org |

This table describes the general methodology of predictive modeling for synthesis, as no specific models for this compound are published.

Structure-Tissue Selectivity-Activity Relationship (STAR) Approaches in Compound Design

The Structure-Tissue Selectivity-Activity Relationship (STAR) is an extension of the traditional Structure-Activity Relationship (SAR). STAR aims to correlate a molecule's chemical structure not just with its potency at a biological target, but also with its distribution and exposure in different tissues (tissue selectivity). nih.gov This is crucial in drug development for maximizing therapeutic effects in target tissues while minimizing toxicity in off-target organs. researchgate.netnih.gov

The STAR approach recognizes that a drug's concentration in the blood plasma is often not representative of its concentration in specific tissues. nih.gov Even small modifications to a chemical structure can dramatically alter how a compound distributes throughout the body. nih.govmdpi.com By integrating pharmacokinetic data with structural information, STAR models can guide the design of compounds with favorable tissue selectivity profiles. researchgate.net

For a hypothetical application to a derivative of this compound intended for therapeutic use, a STAR analysis would involve:

Synthesizing a series of related compounds with minor structural modifications.

Measuring their concentrations over time in both target tissues (e.g., the brain) and non-target tissues (e.g., the liver, kidney).

Building a computational model that links specific structural features (e.g., the cyclobutyl group, chain length, addition of polar groups) to the observed tissue selectivity.

This approach allows researchers to understand how to tune a molecule's structure to achieve a desired biodistribution, thereby improving its efficacy and safety profile. d-nb.info

Table 3: Components of a STAR Analysis

| Component | Description | Example |

| Structural Modification | Systematically altering the chemical structure of a lead compound. | Varying the size of the cycloalkyl group (e.g., cyclopropyl, cyclobutyl, cyclopentyl). |

| Pharmacokinetic Profiling | Measuring drug exposure in plasma and various tissues over time. | Determining the Area Under the Curve (AUC) in brain vs. liver. |

| Tissue Selectivity Index | A quantitative measure of preferential drug accumulation in one tissue over another. | Ratio of Drug Exposure (AUC) in Target Tissue / Drug Exposure (AUC) in Off-Target Tissue. mdpi.com |

| Computational Modeling | Correlating structural descriptors with tissue selectivity indices. | Identifying features that increase brain penetration while decreasing liver accumulation. |

This table outlines the general framework of STAR analysis. No such study has been performed on this compound.

Applications of 3 Cyclobutylpropan 1 Ol in Specialized Chemical Research Fields

Advanced Organic Synthesis Research

In the realm of advanced organic synthesis, the focus is often on creating complex molecules with high efficiency and stereochemical control. Substrates that possess unique structural features, like the cyclobutylpropanol motif, are instrumental in this pursuit, acting as versatile building blocks or platforms for a variety of chemical transformations. ugent.be

The inherent ring strain of the cyclobutane (B1203170) moiety makes it a useful and reactive component in organic synthesis. baranlab.org The 3-cyclobutylpropan-1-ol structure, in particular, serves as a key building block in synthetic chemistry, providing a rigid cyclobutyl scaffold that influences the reactivity and conformation of molecules into which it is incorporated. cymitquimica.com Chemists leverage these characteristics to devise novel synthetic strategies.

The development of synthetic methodologies often involves using such building blocks to access complex polycyclic scaffolds, including those found in natural products. ugent.be Strategies may involve sequential functionalization, where the hydroxyl group of the propanol (B110389) chain is modified or used as a handle for subsequent reactions, while the cyclobutane ring directs the stereochemical outcome of these transformations. The development of such methods is crucial for expanding the toolkit available to chemists for creating novel compounds.

Table 1: Selected Synthetic Strategies Utilizing Cyclobutane Building Blocks

| Synthetic Strategy | Description | Significance in Methodology Development |

|---|---|---|

| [2+2] Cycloaddition | The photochemical or transition-metal-catalyzed reaction of two olefin units to form a cyclobutane ring. baranlab.org | A primary method for constructing the core cyclobutane structure, which can then be elaborated into motifs like cyclobutylpropanol. baranlab.org |

| Sequential C-H/C-C Functionalization | Stepwise modification of carbon-hydrogen and carbon-carbon bonds on a pre-existing cyclobutane structure to introduce new functional groups with high stereospecificity. | Allows for the conversion of simple cyclobutyl ketones into complex, multi-substituted building blocks, demonstrating the utility of the cyclobutane framework. |

| Diastereoselective Reduction | The reduction of a ketone on a cyclobutane ring (e.g., a cyclobutanone) to an alcohol (a cyclobutanol) with a high degree of control over the resulting stereochemistry. | This step is critical for preparing chiral cyclobutanol (B46151) precursors, which can be converted to other functional groups as needed for complex target synthesis. |

Materials Science Research

In materials science, the goal is to create new materials with specific, tailored properties. The molecular structure of the constituent components is paramount in determining the macroscopic properties of the final material. Building blocks like this compound are explored for their potential to impart unique characteristics to polymers and other functional materials. cymitquimica.comcymitquimica.com

The 1,3-diene motif, a related structural feature, is a versatile building block in modern organic synthesis, including polymerization reactions. mdpi.com Similarly, alcohols and diols are fundamental monomers in the synthesis of polyesters, one of the most important classes of polymers. scribd.com The reaction, typically between a diol and a dicarboxylic acid, forms the repeating ester linkages that constitute the polymer backbone. scribd.com

By incorporating the this compound structure (or its derivatives) as a monomer, materials scientists can introduce the rigid and bulky cyclobutyl group into the polymer chain. This can significantly influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical strength, compared to polymers made from simple linear alcohols. The cyclobutyl group can disrupt chain packing, leading to materials with different morphologies and performance characteristics. The use of such specialized building blocks is a key strategy in the design of new polymers for advanced applications. bldpharm.combldpharm.com

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, known as AIEgens, are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.govencyclopedia.pub This effect is often attributed to the restriction of intramolecular motion in the aggregated state. mdpi.com AIE materials have found applications in fields such as bio-imaging and chemical sensing. nih.govencyclopedia.pub

AIEgens are often designed with a donor-spacer-acceptor architecture. The introduction of an alkyl chain as a spacer can block molecular conjugation and induce aggregation-induced intermolecular charge transfer. mdpi.com The this compound motif can be incorporated into the design of AIEgens, for instance, by modifying the propanol to link to a donor or acceptor unit. The cyclobutyl group would act as a bulky, non-planar element within the spacer, influencing the molecule's solubility, film-forming properties, and how it packs in the solid state, thereby tuning its AIE characteristics. mdpi.com

Table 2: Components of Aggregation-Induced Emission (AIE) Systems

| Component | Role in AIE | Potential Contribution of Cyclobutylpropanol Motif |

|---|---|---|

| AIE Luminogen (AIEgen) | The core fluorescent molecule that exhibits the AIE phenomenon. nih.gov | Can be synthesized using the cyclobutylpropanol structure as a building block to create a novel AIEgen. |

| Donor-Acceptor Structure | An electronic design in many AIEgens that facilitates charge transfer processes upon excitation. mdpi.com | The motif can serve as part of the spacer connecting donor and acceptor units, modulating their interaction. mdpi.com |

| Flexible/Bulky Groups | These groups are attached to the AIEgen core to control solubility and restrict intramolecular motion in the aggregate state. mdpi.com | The cyclobutyl group provides significant steric bulk and conformational rigidity, which can effectively restrict motion and enhance emission. |

Role as a Building Block in Polymer Science and Monomer Design

Biological Chemistry and Chemical Biology Research

The interaction between small molecules and biological macromolecules, such as proteins and receptors, is the foundation of drug discovery and chemical biology. The three-dimensional shape and electronic properties of a molecule dictate its ability to bind to a biological target and elicit a response.

In the design of therapeutic agents, achieving potent and selective binding to a target receptor is a primary objective. This often requires careful optimization of the ligand's structure to achieve "shape complementarity" with the receptor's binding pocket. acs.org Small, conformationally restricted ring systems like cyclobutane are valuable design elements in medicinal chemistry for this purpose.

Researchers incorporate the cyclobutyl group into potential drug candidates to explore how its specific size and rigid, puckered conformation fill available space within a protein's binding site. acs.org For example, in the development of 5-HT2AR agonists, various compounds are designed and their binding affinities are calculated to identify promising candidates for treating mental health disorders. justia.com The inclusion of a cyclobutyl moiety, such as that in a derivative of this compound, can lead to improved potency by optimizing the fit within the target pocket. acs.org

Table 3: Example of Cyclobutyl-Containing Compounds in Receptor Binding Studies

| Compound Class/Example | Target | Research Finding |

|---|---|---|

| Tricyclic BCL6 Inhibitors | B-cell lymphoma 6 (BCL6) protein | Constraining substituents into a fused ring system to fill a hydrophobic pocket enhanced binding affinity and cellular potency. acs.org |

| 5-HT2AR Agonist Candidates | 5-HT2A Receptor | Computational studies identified ligands with cyclobutyl-like substructures that showed predicted binding affinities superior to the reference compound, psilocin. justia.com |

| Tricyclic JAK Inhibitors | Janus kinase (JAK) | Patents describe compounds containing cyclobutylpropanone structures as part of a larger tricyclic system designed for immunological and oncological conditions. google.com |

Use as a Scaffold for Probing and Elucidating Biological Mechanisms of Action

The rigid, puckered structure of the cyclobutane ring makes this compound an attractive scaffold for probing and understanding biological mechanisms of action. In medicinal chemistry, the scaffold of a molecule refers to its core structure, which can be systematically modified to explore interactions with biological targets. The defined three-dimensional arrangement of substituents on the cyclobutane ring allows for the precise orientation of functional groups in space, which is crucial for studying the specific binding requirements of enzymes and receptors.

By systematically altering the substitution pattern on the this compound scaffold, researchers can investigate how changes in molecular shape and electronics affect biological activity. For instance, the primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a handle to introduce a wide variety of other functional groups through esterification or etherification. These modifications, coupled with the fixed conformational bias of the cyclobutyl ring, enable a detailed exploration of the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target.

The value of the cyclobutane ring in this context lies in its ability to act as a non-planar, conformationally restricted spacer. Unlike more flexible alkyl chains, the cyclobutane unit limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a target protein. This conformational rigidity is a key feature that medicinal chemists exploit to design molecules with enhanced selectivity and potency. The this compound scaffold, therefore, provides a valuable tool for dissecting the intricate structure-activity relationships that govern the efficacy of therapeutic agents.

Pharmaceutical and Medicinal Chemistry Research (Intermediate Focus)

In the realm of pharmaceutical and medicinal chemistry, the utility of a chemical compound is often judged by its versatility as a building block for the synthesis of more complex, biologically active molecules. This compound serves as a prime example of such a key intermediate.

Role as an Intermediate in Drug Discovery and Development Programs

The journey of a drug from concept to clinic is a long and arduous process, with the synthesis of the active pharmaceutical ingredient (API) being a critical step. Simple, readily accessible building blocks that can be elaborated into a diverse range of structures are highly sought after. This compound, with its distinct cyclobutyl and propanol functionalities, represents a valuable starting point for the synthesis of novel drug candidates.

The primary alcohol of this compound can undergo a variety of chemical transformations. For example, it can be oxidized to 3-cyclobutylpropanal (B2976244) or 3-cyclobutylpropanoic acid, which then open up further synthetic possibilities such as reductive amination or amide bond formation, respectively. These reactions allow for the introduction of nitrogen-containing functional groups, which are prevalent in many classes of drugs.

Furthermore, the cyclobutane ring itself can be a key determinant of a drug's pharmacokinetic properties, including its metabolic stability. By incorporating the this compound moiety, medicinal chemists can introduce a compact, lipophilic group that can fill hydrophobic pockets in target proteins, potentially leading to increased binding affinity and efficacy. The strained nature of the cyclobutane ring can also influence the reactivity of adjacent functional groups in a synthetically useful manner.

Below is a hypothetical synthetic scheme illustrating how this compound could be utilized as an intermediate in the synthesis of a more complex, biologically active molecule.

| Step | Reactant | Reagent(s) | Product | Purpose of Transformation |

| 1 | This compound | PCC, CH₂Cl₂ | 3-Cyclobutylpropanal | Oxidation of the primary alcohol to an aldehyde to enable subsequent C-N bond formation. |

| 2 | 3-Cyclobutylpropanal | R-NH₂, NaBH(OAc)₃ | N-substituted-3-cyclobutylpropan-1-amine | Reductive amination to introduce a key nitrogen atom and a variable R-group for SAR studies. |

| 3 | N-substituted-3-cyclobutylpropan-1-amine | Ar-COCl, Et₃N | N-acyl-N-substituted-3-cyclobutylpropan-1-amine | Acylation to introduce an aromatic moiety, often found in pharmacologically active compounds. |

This table illustrates a streamlined synthetic route that leverages the reactivity of the functional groups in this compound to build molecular complexity, a common strategy in drug discovery programs.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Understanding

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs allow researchers to build a comprehensive picture of the pharmacophore.

The this compound scaffold is an excellent platform for conducting SAR studies. The distinct regions of the molecule—the cyclobutane ring, the propyl linker, and the terminal hydroxyl group—can be independently modified to probe their respective contributions to biological activity.

For example, the size and nature of the cycloalkyl group can be varied to assess the importance of the cyclobutane ring. Replacing the cyclobutyl group with cyclopropyl, cyclopentyl, or cyclohexyl moieties can reveal the optimal ring size for fitting into a specific binding pocket. Similarly, the length of the alkyl chain can be altered to determine the ideal distance between the cyclic portion and a key interacting functional group. Finally, the terminal hydroxyl group can be replaced with a variety of other functionalities to explore different types of interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions.

A hypothetical SAR table for a series of analogs based on the this compound scaffold is presented below. This table illustrates how systematic structural modifications can be correlated with changes in biological activity, in this case, inhibitory concentration (IC₅₀) against a hypothetical enzyme.

| Compound | R¹ (Cycloalkyl) | R² (Linker) | R³ (Terminal Group) | IC₅₀ (nM) |

| 1 | Cyclobutyl | -(CH₂)₃- | -OH | 500 |

| 2 | Cyclopropyl | -(CH₂)₃- | -OH | 1200 |

| 3 | Cyclopentyl | -(CH₂)₃- | -OH | 250 |

| 4 | Cyclohexyl | -(CH₂)₃- | -OH | 800 |

| 5 | Cyclobutyl | -(CH₂)₂- | -OH | 950 |

| 6 | Cyclobutyl | -(CH₂)₄- | -OH | 600 |

| 7 | Cyclobutyl | -(CH₂)₃- | -COOH | 150 |

| 8 | Cyclobutyl | -(CH₂)₃- | -NH₂ | 300 |

| 9 | Cyclobutyl | -(CH₂)₃- | -CONH₂ | 200 |

From this hypothetical data, one could infer that a cyclopentyl ring is preferred over a cyclobutyl ring at the R¹ position, the three-carbon linker is optimal, and a carboxylic acid at the R³ position significantly enhances potency. Such studies are instrumental in guiding the optimization of lead compounds into clinical candidates.

Future Directions and Emerging Research Avenues for 3 Cyclobutylpropan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more economical and environmentally benign methods for synthesizing 3-cyclobutylpropan-1-ol is a primary objective for future research. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, or generate significant waste. Future efforts will likely focus on the following areas:

Catalytic C-H Activation/Functionalization: A significant leap forward would be the direct and selective functionalization of C-H bonds in readily available cyclobutane (B1203170) precursors. This approach, which avoids the need for pre-functionalized starting materials, is a cornerstone of modern synthetic chemistry. Research into palladium-catalyzed tertiary C-H activation of cyclobutylmethyl ketones, for instance, provides a precedent for targeting the unique structural features of cyclobutane derivatives. researchgate.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes to catalyze the synthesis of this compound offers a highly selective and environmentally friendly alternative. Engineered enzymes could potentially perform stereoselective hydroxylations or other key transformations, leading to enantiomerically pure products under mild reaction conditions.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for this compound could lead to a more efficient, scalable, and reproducible manufacturing process. beilstein-journals.org

In-Depth Mechanistic Elucidation of Novel Reactivity Patterns

The presence of the strained four-membered cyclobutyl ring in this compound suggests the potential for unique and interesting reactivity. A thorough understanding of the reaction mechanisms is crucial for predicting and controlling its chemical behavior.

Ring-Opening and Rearrangement Reactions: The inherent ring strain of the cyclobutyl group makes it susceptible to ring-opening reactions under certain conditions. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could uncover novel rearrangement pathways. For example, understanding how the hydroxyl group of the propanol (B110389) chain influences the stability and reactivity of the cyclobutyl ring is a key area for investigation. The study of carbocation rearrangements in similar systems can provide valuable insights. spcmc.ac.in

Participation of the Hydroxyl Group: The proximity of the hydroxyl group to the cyclobutyl ring may lead to intramolecular reactions. Investigating the potential for the hydroxyl group to act as an internal nucleophile or to direct the stereochemical outcome of reactions at the cyclobutyl ring is a promising research direction.

Computational and Spectroscopic Analysis: Advanced computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states, providing a theoretical framework for understanding experimental observations. rsc.org In conjunction with spectroscopic techniques like NMR and IR, these studies can offer a comprehensive picture of the molecule's dynamic behavior. rsc.org

Integration of Artificial Intelligence and Automation in Discovery and Synthesis

The fields of artificial intelligence (AI) and laboratory automation are poised to revolutionize chemical research. beilstein-journals.orgencyclopedia.pubmdpi.com For a molecule like this compound, these technologies can accelerate discovery and optimization in several ways:

AI-Driven Retrosynthesis and Reaction Prediction: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict novel and efficient synthetic routes for this compound. encyclopedia.pubmdpi.com These tools can analyze complex molecular structures and suggest disconnections and transformations that may not be immediately obvious to a human chemist.

Automated Synthesis and Optimization: Robotic platforms can perform chemical reactions with high precision and throughput, enabling the rapid screening of different reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound. beilstein-journals.orgchemistryworld.comnih.gov This automated approach can significantly reduce the time and resources required for process development.

Predictive Modeling of Properties: AI models can be developed to predict the physical, chemical, and biological properties of this compound and its derivatives based on their molecular structure. encyclopedia.pub This can guide the design of new molecules with desired characteristics for specific applications. For instance, machine learning has been used to predict the inhibitory activity of compounds against biological targets. nih.govresearchgate.net

Exploration of Undiscovered Applications in Interdisciplinary Scientific Fields

While the current applications of this compound may be limited, its unique structural features suggest potential for use in a variety of interdisciplinary fields.

Medicinal Chemistry: The cyclobutyl moiety is present in some biologically active compounds and can serve as a bioisostere for other cyclic or acyclic groups. The incorporation of this compound or its derivatives into drug candidates could lead to improved pharmacological properties, such as enhanced binding affinity, metabolic stability, or altered solubility. Its derivatives, such as 3-amino-3-cyclobutylpropan-1-ol, are already being explored in a medicinal context. echemi.com

Materials Science: The rigid and strained nature of the cyclobutyl ring could be exploited in the design of novel polymers and materials. Polymerization of monomers containing the this compound scaffold could lead to materials with unique thermal or mechanical properties.

Fragrance and Flavor Chemistry: The structural similarity of this compound to other known fragrance molecules suggests that it or its esters could possess interesting olfactory properties. Further investigation into its scent profile could open up applications in the perfume and cosmetics industries.

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The unique combination of lipophilic (cyclobutyl) and hydrophilic (alcohol) components in this compound could be a starting point for the design of new agrochemicals with specific modes of action and favorable environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclobutylpropan-1-ol, and how can purity be validated?

- Methodology :

- Synthesis : A two-step approach is common: (1) Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven alkylation, followed by (2) propanol chain elongation using Grignard reagents or hydroboration-oxidation. For example, hydrogenation of cyclobutyl ketones (e.g., 3-cyclobutylpropanal) with NaBH₄ or LiAlH₄ can yield the alcohol .

- Purity Validation :

- Chromatography : Use GC-MS or HPLC with a polar stationary phase (e.g., C18 column) and UV detection (λ = 210–220 nm) to assess purity.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., cyclobutyl protons appear as multiplet at δ 1.5–2.5 ppm) and FT-IR (O-H stretch ~3300 cm⁻¹) .

Q. How should experimental protocols for this compound be documented to ensure reproducibility?

- Guidelines :

- Detailed Procedures : Include exact molar ratios, reaction temperatures, solvent purity, and catalyst loading (e.g., "0.1 mol% Pd/C for hydrogenation").

- Supporting Data : Provide NMR spectra, chromatograms, and melting/boiling points in supplementary files, as recommended by journal standards .

- Reference Controls : Compare with known cyclobutane derivatives (e.g., 3-phenylpropan-1-ol) to validate analytical methods .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled or analyzed?

- Strategies :

- Chiral Catalysts : Use enantioselective catalysts like BINOL-derived ligands for asymmetric hydrogenation of cyclobutyl ketones.

- Stereochemical Analysis : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) or polarimetry to determine enantiomeric excess (ee). Cross-validate with ¹H NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What methodologies resolve contradictions in spectroscopic or reactivity data for this compound?

- Approach :

- Iterative Analysis : Re-examine synthetic intermediates (e.g., cyclobutane precursors) for impurities. For example, GC-MS can detect trace aldehydes from incomplete reduction .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) to confirm assignments .

Q. How can this compound’s stability under varying conditions (pH, temperature) be systematically studied?

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours. Monitor degradation via LC-MS and track byproducts (e.g., cyclobutane ring-opening products).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard lab conditions .

Safety and Best Practices

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation. Store at 2–8°C in amber vials to avoid photodegradation .

- Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous disposal .

Key Literature Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。